molecular formula C10H9ClN2O3S B3342056 2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone CAS No. 1202773-08-7

2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone

Cat. No.: B3342056
CAS No.: 1202773-08-7
M. Wt: 272.71 g/mol
InChI Key: FICCRNLYYKLDQS-UHFFFAOYSA-N
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Description

The compound 2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone is a synthetic organic molecule belonging to the family of benzo[b][1,4]thiazines. It’s characterized by the presence of a nitro group, a thiazine ring, and a chloroethanone moiety. The unique arrangement of these functional groups bestows distinct chemical and physical properties upon the compound, which is of particular interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis Pathway: : This compound can be synthesized by reacting 7-nitro-2H-benzo[b][1,4]thiazine-4(3H)-one with chloroacetyl chloride in the presence of a base such as triethylamine.

  • Reaction Conditions: : The reaction typically occurs under anhydrous conditions at a temperature range of 0-5°C. The use of a non-polar solvent like dichloromethane is common to ensure the solubility of reactants and facilitate the reaction.

  • Purification: : Post-reaction, the compound is usually purified through recrystallization from an appropriate solvent like ethanol or through chromatographic techniques.

Industrial Production Methods

On an industrial scale, the synthesis process would likely involve the optimization of reaction conditions to increase yield and purity while reducing production costs. Continuous flow reactors might be used for better control over reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : This compound is susceptible to nucleophilic substitution reactions due to the presence of the chlorine atom in the chloroethanone group.

  • Reduction Reactions: : The nitro group can be reduced to an amino group using reagents like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents such as tin (II) chloride in hydrochloric acid.

  • Oxidation Reactions: : The aromatic ring can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of various oxidized products.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents like sodium methoxide in methanol can be used for substitution reactions.

  • Reduction: : Hydrogen gas with Pd/C or tin (II) chloride in hydrochloric acid can facilitate the reduction of the nitro group.

  • Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Major Products

  • From Substitution: : Substitution of the chlorine atom can result in derivatives like 2-methoxy-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone.

  • From Reduction: : The reduction of the nitro group yields 2-Chloro-1-(7-amino-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone.

  • From Oxidation: : Various oxidized aromatic compounds depending on the reaction conditions.

Scientific Research Applications

  • Chemistry: : This compound serves as an intermediate in the synthesis of more complex molecules and can be used in studying the reactivity of nitroaromatic compounds.

  • Biology: : It might be explored for its potential biological activities, including antimicrobial and anticancer properties.

  • Industry: : It could be used in materials science for developing advanced materials with specific properties, such as light absorption or conductivity.

Mechanism of Action

Mechanism

The effects of this compound, depending on its application, can vary. In biological systems, it might act through the interaction with nucleophiles or redox-active centers in enzymes.

Molecular Targets and Pathways

  • Enzymatic Interactions: : The nitro group can undergo bioreduction, forming reactive intermediates that can interact with enzymatic targets.

  • Pathways: : It could influence pathways involving nitroaromatic compounds and redox reactions in cells, potentially leading to the disruption of normal cellular processes in bacteria or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-nitrophenyl)ethanone: : Unlike 2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone, this simpler structure lacks the thiazine ring.

  • 1-(7-Nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)-2-(trifluoromethyl)ethanone: : Similar in structure but features a trifluoromethyl group instead of chlorine, altering its reactivity and applications.

Properties

IUPAC Name

2-chloro-1-(7-nitro-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c11-6-10(14)12-3-4-17-9-5-7(13(15)16)1-2-8(9)12/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICCRNLYYKLDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)CCl)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloroacetyl chloride (4.08 mL, 50.9 mmol) was added dropwise to a solution containing 7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (5 g, 25.5 mmol) in toluene (30 mL). The mixture was refluxed at 110° C. for 20 minutes. The mixture was quenched with saturated sodium bicarbonate solution (100 mL). The mixture was transferred to a separatory funnel and extracted with EtOAc (4×100 mL). The crude material was filtered through a pad of silica gel and washed with EtOAc. The filtrate was concentrated to give a yellow-brown solid. 1H-NMR (DMSO-d6) δ 8.12 (d, J=2.7 Hz, 1H), 7.94 (dd, J=2.7, 9.0 Hz, 1H), 7.72 (d, J=9.0 Hz, 1H), 4.63 (s, 2H), 3.96 (t, J=5.1 Hz, 2H), 3.32 (t, J=5.4 Hz, 2H, overlap with solvent peak); ESI-MS (m/z, %): 273 (MH+, 100), 295 (40).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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